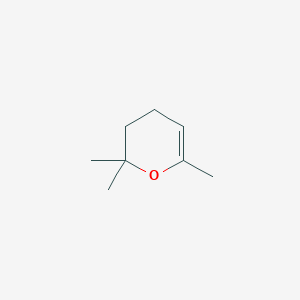

2,2,6-Trimethyl-3,4-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

37642-94-7 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2,2,6-trimethyl-3,4-dihydropyran |

InChI |

InChI=1S/C8H14O/c1-7-5-4-6-8(2,3)9-7/h5H,4,6H2,1-3H3 |

InChI Key |

XOFPNIVQINAROR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(O1)(C)C |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 2,2,6 Trimethyl 3,4 Dihydro 2h Pyran and Its Derivatives

Organocatalytic Approaches to Dihydropyran Skeletons

Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing a robust alternative to traditional metal-based catalysis. au.dk For the construction of dihydropyran derivatives, chiral secondary amines and other organocatalysts have been successfully employed in domino reactions, facilitating the stereoselective formation of multiple bonds and stereocenters in a single operation. au.dk These methods often rely on the initial Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by a subsequent cyclization to furnish the dihydropyran ring. au.dk

N-Heterocyclic Carbenes (NHCs) have gained prominence as exceptionally versatile organocatalysts for a wide range of chemical transformations. researchgate.netproquest.com In the context of dihydropyran synthesis, NHCs are particularly effective in catalyzing annulation and cycloaddition reactions, such as [4+2] and [3+3] cycloadditions, to produce functionalized dihydropyranones. nih.govnih.gov These reactions typically involve the activation of substrates like α,β-unsaturated aldehydes, which can then react with various partners, including 1,3-dicarbonyl compounds, enones, and pyrazolones. proquest.comnih.govrsc.org The power of NHC catalysis lies in its ability to generate key reactive intermediates from simple starting materials, enabling the construction of complex heterocyclic frameworks with high efficiency. researchgate.netnih.gov

The mechanism of NHC-catalyzed annulations is central to their synthetic utility. The catalytic cycle is initiated by the nucleophilic attack of the NHC on an aldehyde substrate, forming a tetrahedral intermediate known as the Breslow intermediate. nih.govmdpi.com This intermediate is a linchpin in NHC catalysis and can proceed down several pathways depending on the reaction conditions and substrates.

One crucial pathway involves the formation of a homoenolate equivalent, which exhibits nucleophilic character at its γ-carbon. nih.gov Alternatively, under oxidative conditions, the Breslow intermediate can be converted into an α,β-unsaturated acyl azolium intermediate. researchgate.netnih.govdigitellinc.com This highly electrophilic species acts as a Michael acceptor and is a key intermediate in [3+3] annulation reactions. researchgate.netresearchgate.net The α,β-unsaturated acyl azolium can react with a dinucleophile, leading to the formation of the dihydropyranone ring after a subsequent intramolecular cyclization and release of the NHC catalyst. nih.govmdpi.comacs.org The choice of oxidant, such as a quinone or even atmospheric oxygen mediated by an electron transfer system, is critical for steering the reaction towards the acyl azolium pathway. proquest.comnih.gov The interplay between these intermediates—the nucleophilic homoenolate and the electrophilic acyl azolium—underpins the diverse reactivity of NHC catalysis in synthesizing dihydropyran skeletons. nih.gov

A significant advantage of NHC catalysis is the ability to achieve high levels of stereocontrol through the use of chiral NHCs. acs.orgst-andrews.ac.ukresearchgate.net Chiral triazolium salts are commonly used as NHC precursors, and they effectively induce asymmetry in annulation reactions, leading to the synthesis of optically active dihydropyranones with excellent enantioselectivity (ee). nih.govacs.orgacs.org

These asymmetric transformations have been successfully applied to a variety of substrates, including the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, β-trifluoromethyl enones, and pyrazolone-derived oxodienes. proquest.comnih.govacs.org The catalyst controls the facial selectivity of the nucleophilic attack on the electrophilic intermediate, thereby establishing the stereochemistry of the final product. uva.es This approach has enabled the synthesis of dihydropyranones containing multiple contiguous stereocenters, including congested quaternary centers, with high diastereoselectivity and enantioselectivity. researchgate.netrsc.org The development of these catalytic asymmetric reactions provides a powerful route to chiral building blocks that are valuable in medicinal chemistry and natural product synthesis. nih.govrsc.org

Table 1: Asymmetric NHC-Catalyzed Synthesis of Dihydropyranones

| Reactants | Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| α-Aroyloxyaldehydes and β-Trifluoromethyl enones | Chiral Triazolium | Redox Hetero-Diels-Alder | Up to 81 | >99 | >95:5 | acs.orgst-andrews.ac.uk |

| α,β-Unsaturated aldehydes and 1,3-Dicarbonyl compounds | Chiral Triazolium | Aerobic [3+3] Annulation | High | High | Not specified | proquest.com |

| α-Chloroaldehydes and Pyrazolone-derived oxodienes | Chiral Triazolium | [4+2] Annulation | Not specified | High | Not specified | nih.gov |

| Enals and Selenyl vinyl ketones | Chiral Triazolium | [4+2] Annulation | High | Excellent | Not specified | nih.gov |

| Nitroalkenes (as enone precursors) and Aldehydes | Chiral Triazolium | Michael addition/Lactonization | Not specified | >98 | Not specified | acs.org |

The efficacy of NHC catalysis can be further enhanced by employing a synergistic approach, where the NHC catalyst operates in concert with another catalytic species. mdpi.com This dual-catalysis strategy can unlock novel reaction pathways or improve the efficiency and selectivity of existing transformations. nih.govacs.org For instance, the combination of an NHC with a Lewis acid, such as a potassium salt, has been shown to facilitate the synthesis of polycyclic dihydropyranones. nih.gov Similarly, synergistic catalysis involving an NHC and a ruthenium (Ru) complex has been developed for the formation of chiral δ-lactones. nih.gov

In these systems, each catalyst performs a distinct role. The NHC generates the key nucleophilic or electrophilic intermediate (e.g., homoenolate or acyl azolium), while the co-catalyst activates the other reaction partner or facilitates a key step in the catalytic cycle. mdpi.com This cooperative action allows for reactions that may not be feasible with either catalyst alone, expanding the scope and utility of organocatalysis in the synthesis of complex heterocyclic molecules like dihydropyranones. nih.govmdpi.com

Beyond N-Heterocyclic Carbenes, a range of other chiral organocatalysts have been successfully utilized for the enantioselective synthesis of dihydropyrans. These catalysts operate through different activation modes, providing complementary strategies for accessing these important heterocyclic structures. For example, bifunctional organocatalysts, such as chiral N,N'-dioxides, have been applied to asymmetric cascade reactions to produce multifunctionalized chiral dihydropyrans with excellent yields and enantioselectivities. nih.govacs.org These reactions often proceed via a cascade Michael addition/hemiacetalization sequence. nih.govacs.org Similarly, chiral diphenylprolinol silyl (B83357) ethers have proven effective in catalyzing domino Michael/enolization/acetalization reactions to afford 3,4-trans-dihydropyrans with high enantiopurity. researchgate.net

Chiral isothioureas (ITUs) and their selenium analogues, isoselenoureas (ISeUs), have emerged as powerful Lewis base organocatalysts for formal cycloaddition reactions to generate dihydropyrans. nih.govnih.govjku.at These catalysts are particularly effective in promoting formal [4+2] cycloadditions between allenoates or alkynoates (as C2 synthons) and various Michael acceptors like β-trifluoromethyl enones or barbiturate-based acceptors. nih.govnih.gov

The catalytic cycle is initiated by the nucleophilic addition of the isothiourea to the allenoate, forming a dipolar betaine (B1666868) species. nih.gov This intermediate then acts as a chiral C2 synthon, reacting with the Michael acceptor in a formal [4+2] manner to construct the dihydropyran ring. nih.gov A notable feature of this methodology is the high level of diastereo- and enantioselectivity, consistently producing (Z)-configured exocyclic double bonds on the dihydropyran product. nih.gov Isothiourea catalysis has also been applied to enantioselective [3+3] cycloadditions of 4-hydroxycoumarins with α,β-unsaturated esters to yield chiral caprolactone-fused coumarins. chemistryviews.org This catalytic system provides a robust and versatile platform for the asymmetric synthesis of a wide array of substituted dihydropyrans. nih.govwhiterose.ac.uk

Table 2: Isothiourea-Catalyzed Cycloadditions for Dihydropyran Synthesis

| Reactants | Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Allenoates and CF₃-enones | Isothiourea (ITU) / Isoselenourea (ISeU) | Formal (4+2) Cycloaddition | Good | High | High (Z-selective) | nih.gov |

| Ethyl but-3-ynoate (B1264759) and Michael acceptors | Chiral Isochalcogenoureas (IChUs) | Asymmetric (4+2) Heterocycloaddition | Good | Excellent | Excellent | nih.gov |

| 4-Hydroxycoumarins and β-Fluoroalkyl α,β-unsaturated esters | Chiral Isothiourea | Asymmetric (3+3) Cycloaddition | Up to 88 | Up to 98 | Not specified | chemistryviews.org |

| C(1)-Ammonium enolates and Pyrazol-4,5-diones | Isothiourea | Formal [2+2] Cycloaddition (forms β-lactone intermediate) | Good | 99 | Modest (70:30) | whiterose.ac.uk |

Chiral Organocatalysts in Enantioselective Transformations

Amine-Catalyzed Domino Michael Addition/Cyclization Sequences

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Specifically, amine-catalyzed domino reactions provide an elegant and efficient pathway to functionalized 3,4-dihydropyran derivatives. This strategy often involves the initial Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, followed by a subsequent intramolecular cyclization.

The reaction is initiated by the formation of an iminium ion intermediate from the α,β-unsaturated aldehyde and the amine catalyst. This activation facilitates a stereoselective Michael addition of a 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular hemiacetalization or related cyclization to furnish the dihydropyran ring. The stereochemistry of the final product is controlled by the chiral environment provided by the organocatalyst. For instance, diarylprolinol silyl ethers are highly effective catalysts for this transformation, enabling the formation of dihydropyrans with excellent enantioselectivities.

The versatility of this method allows for the synthesis of a broad range of dihydropyran derivatives by varying the substituents on both the α,β-unsaturated aldehyde and the 1,3-dicarbonyl compound.

| α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Cinnamaldehyde | 1,3-Cyclopentanedione | (S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine | CH2Cl2 | 85 | 90 |

| (E)-3-(Thiophen-2-yl)acrylaldehyde | 1,3-Cyclopentanedione | (S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine | CH2Cl2 | 95 | 93 |

| (E)-Hept-2-enal | 1,3-Cyclopentanedione | (S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine | CH2Cl2 | 88 | 96 |

Pyrrolidine-3-carboxylic Acid Catalysis in One-Pot Dihydropyran Formation

Metal-Catalyzed Synthetic Routes to Dihydropyrans

In addition to organocatalysis, metal-catalyzed reactions provide a diverse and powerful platform for the synthesis of dihydropyrans. These methodologies often exhibit high efficiency and stereoselectivity, leveraging the unique reactivity of various metal centers.

Chiral Metal Complex Catalysis (e.g., Zn(II) complexes) for Asymmetric Michael Additions

Chiral metal complexes are widely employed in asymmetric catalysis to achieve high levels of stereocontrol. In the context of dihydropyran synthesis, chiral zinc(II) complexes have proven to be effective catalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones, leading to the formation of chiral dihydropyran derivatives.

A notable example involves the use of a chiral pybox–diph–Zn(II) complex. This catalyst effectively promotes the Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides, affording the corresponding Michael adducts in high yields and with excellent enantioselectivities. These adducts can then be further transformed into dihydropyran structures. The stereochemical outcome of the reaction is dictated by the geometry of the chiral ligand coordinated to the zinc center, which creates a chiral pocket that directs the approach of the nucleophile to the Michael acceptor.

| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| (E)-1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one N-oxide | Dimedone | 5 | -20 | 95 | 92 |

| (E)-1-(4-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one N-oxide | Dimedone | 5 | -20 | 94 | 95 |

| (E)-1-(4-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one N-oxide | Dimedone | 5 | -20 | 92 | >99 |

Indium(III)-Catalyzed Prins Cyclization for Substituted Dihydropyrans

The Prins cyclization, the acid-catalyzed reaction of an alkene with a carbonyl compound, is a classic method for the formation of tetrahydropyran (B127337) and dihydropyran rings. The use of indium(III) catalysts has emerged as a mild and efficient way to promote this transformation, particularly for the synthesis of substituted dihydropyrans.

Indium(III) salts, such as indium(III) triflate (In(OTf)₃) and indium(III) bromide (InBr₃), are effective Lewis acids for activating the carbonyl group, thereby facilitating the subsequent nucleophilic attack by the alkene. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The resulting cationic intermediate can then be quenched to afford the dihydropyran product. This methodology has been successfully applied to the synthesis of a variety of substituted dihydropyrans, often with high stereoselectivity.

| Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| (Z)-4-Phenylbut-3-en-1-ol | Benzaldehyde | In(OTf)3 | CH2Cl2 | 85 | cis:trans >95:5 |

| (Z)-Hex-3-en-1-ol | Benzaldehyde | InBr3 | CH2Cl2 | 78 | cis:trans >95:5 |

| (Z)-4-Phenylbut-3-en-1-ol | 4-Chlorobenzaldehyde | In(OTf)3 | CH2Cl2 | 82 | cis:trans >95:5 |

Rhenium(VII) Oxide (Re₂O₇)-Catalyzed Dehydrative Cyclizations

Rhenium(VII) oxide (Re₂O₇) has been identified as a highly effective catalyst for the dehydrative cyclization of monoallylic 1,3- and 1,5-diols to form dihydropyran products. This method offers a direct route to dihydropyrans from readily available starting materials.

The reaction mechanism is believed to involve the ionization of the allylic alcohol mediated by Re₂O₇ to form an allylic cation. This cation then undergoes an intramolecular cyclization with the remaining hydroxyl group to form the dihydropyran ring. The reaction typically favors the formation of the 2,6-trans-stereoisomer, which is attributed to the minimization of steric interactions in a boat-like transition state.

| Diol Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| (E)-1-Phenyl-4-hexene-1,3-diol | 5 | CH2Cl2 | 23 | 85 | 10:1 |

| (E)-1,5-Diphenylpent-3-ene-1,5-diol | 5 | CH2Cl2 | 23 | 90 | >20:1 |

| (E)-Oct-6-ene-3,5-diol | 5 | CH2Cl2 | 23 | 78 | 6:1 |

Palladium/Ligand Catalysis in Cycloaddition Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has also been applied to the construction of dihydropyran rings through cycloaddition reactions. These reactions can proceed through various mechanisms, often involving the formation of palladium intermediates that facilitate the desired bond formations.

One example is the palladium-catalyzed [4+2] cycloaddition of vinylidenecyclopropanes with electron-deficient olefins. In this reaction, a zwitterionic π-propargyl palladium species is generated in situ, which then undergoes a cycloaddition with a suitable dienophile to form a spiro-dihydropyran derivative. The outcome of the reaction, in terms of the size of the newly formed ring, can be controlled by the choice of the phosphine (B1218219) ligand. While this example leads to a more complex dihydropyran system, it illustrates the potential of palladium catalysis in constructing the core dihydropyran ring.

| Vinylidenecyclopropane | Dienophile | Palladium Source | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate | (E)-3-Benzylidene-1-methylindolin-2-one | Pd2(dba)3·CHCl3 | PPh3 | Toluene | 85 |

| Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate | (E)-3-(4-Chlorobenzylidene)-1-methylindolin-2-one | Pd2(dba)3·CHCl3 | PPh3 | Toluene | 82 |

| Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate | (E)-1-Methyl-3-(4-methylbenzylidene)indolin-2-one | Pd2(dba)3·CHCl3 | PPh3 | Toluene | 88 |

Cycloaddition Strategies for Dihydropyran Ring Systems

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including the dihydropyran core. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a ring.

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and widely used method for forming six-membered rings. wikipedia.orgorganic-chemistry.org It involves the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). organic-chemistry.org In the context of dihydropyran synthesis, this can involve either a carbon-only diene reacting with a carbonyl-containing dienophile (an oxo-Diels-Alder reaction) or a diene containing a heteroatom. wikipedia.org This methodology provides a reliable way to form the dihydropyran ring with good control over regiochemical and stereochemical outcomes. wikipedia.org

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for various transformations, including the synthesis of dihydropyran derivatives. mdpi.comnih.gov NHC catalysis can facilitate both [4+2] and [3+3] cycloaddition strategies for producing 3,4-dihydropyran-2-ones. mdpi.com For instance, chiral NHCs have been used in the [4+2] cycloaddition of ketenes and 3-alkylenyloxindoles to produce 3,4-dihydropyrano[2,3-b]indol-2-ones with good diastereoselectivity and enantioselectivity. acs.org Similarly, a highly enantioselective [4+2] annulation between allenoates and 3-olefinic oxindoles, catalyzed by a Lewis base, has been shown to be an efficient route to chiral dihydropyran-fused indoles, achieving high yields and excellent enantioselectivities. acs.org

The [3+3] annulation is another effective strategy. Phosphine-catalyzed [3+3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds has been used to synthesize stable 2,4,5,6-tetrasubstituted 2H-pyrans. nih.gov The presence of an ester group at the C5 position was found to be crucial for the stability of the resulting 2H-pyran. nih.gov

The hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. wikipedia.org This reaction is exceptionally useful for constructing heterocycles. illinois.edu The oxo-Diels-Alder reaction, specifically, involves the reaction of a diene with an aldehyde or ketone as the heterodienophile to yield dihydropyran rings. wikipedia.orgorganic-chemistry.org

These reactions can be catalyzed by Lewis acids to proceed with unactivated aldehydes. illinois.edu The cycloaddition of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone, for example, proceeds with regio- and diastereoselectivity to yield diastereoisomers of 3,4-dihydro-2H-pyrans. rsc.org Catalytic, enantioselective HDA reactions of aldehydes have been developed, offering excellent regio- and stereocontrol in the formation of the six-membered ring. illinois.edu Chiral zinc catalysts, for instance, have been successfully used in the oxo-Diels-Alder reaction for the synthesis of 2,3-dihydro-4H-pyran-4-one derivatives with excellent yields and high enantioselectivity. organic-chemistry.org

Dimerization processes can also lead to dihydropyran structures, although they are less commonly highlighted than cycloaddition strategies. These reactions often occur as side reactions or under specific conditions. For example, the synthesis of certain 2,6-disubstituted dihydropyrans from less reactive aromatic or vinylic aldehydes can result in complex mixtures from which symmetric tetrahydropyrans, formed via a dimerization-like process, can be isolated. mdpi.com

The sequential Diels-Alder/retro-Diels-Alder (DA/rDA) domino process is a sophisticated strategy used in organic synthesis to construct complex molecules, particularly aromatic platforms. acs.org This sequence involves an initial Diels-Alder cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small, stable molecule like carbon dioxide or acetone, to yield a new, often aromatic, product. acs.orgmasterorganicchemistry.com

Researchers have demonstrated the practical use of 2,2-dimethyl-2H-pyrans as electron-rich dienes in these DA/rDA domino processes. acs.org When reacted with dienophiles like dimethyl acetylenedicarboxylate, these pyrans undergo a DA reaction followed by a rDA reaction that extrudes acetone, resulting in the formation of polysubstituted aromatic compounds such as 1,2,4-benzenetricarboxylate derivatives in excellent yields. acs.org This manifold essentially acts as a regioselective, metal-free [2+2+2] cycloaddition. acs.org

This strategy has also been applied using benzynes as dienophiles, reacting with 2,2-dimethyl-2H-pyrans to generate substituted alkyl-2-naphthoate derivatives with high yields and regioselectivity. acs.org The reactivity of these electron-rich 2,2-dimethyl-2H-pyrans is complementary to that of electron-deficient dienes like 2H-pyran-2-ones, expanding the scope of accessible aromatic structures via DA/rDA reactions. acs.org

Multi-Component Reactions (MCRs) for Diverse Dihydropyran Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and often proceeding with high atom economy. nih.govnih.gov MCRs have proven to be a powerful tool for the synthesis of structurally diverse and complex dihydropyran scaffolds. nih.govacs.org

A variety of dihydropyran derivatives have been synthesized using MCRs. For example, a four-component reaction of arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can selectively yield either 3,4-dihydropyridin-2(1H)-ones or 3,4-dihydro-2H-pyrans, depending on the structure of the cyclic diketone used. acs.org An even more complex five-component reaction involving diketene, aryl amines, cyclic 1,3-diketones, primary amines, and aryl aldehydes has been developed to synthesize 3,4-dihydropyran-3-carboxamide derivatives under mild conditions, creating three stereogenic centers with high diastereoselectivity. nih.gov

These reactions often proceed through a domino sequence of well-known reactions. A common pathway involves an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael addition and subsequent intramolecular cyclization to form the dihydropyran ring. nih.gov Various sustainable and eco-friendly catalysts, including biodegradable eggshell powder, have been employed to promote these reactions in green solvents like water or under solvent-free conditions. nih.gov

| Reaction Type | Components | Product | Key Features |

| Four-Component | Arylamine, Acetylenedicarboxylate, Aldehyde, Cyclic 1,3-Diketone | 3,4-Dihydro-2H-pyran | Selective formation depends on diketone structure. acs.org |

| Five-Component | Diketene, Aryl Amine, Cyclic 1,3-Diketone, Primary Amine, Aldehyde | (2S,3R,4S)-Chromene-3-carboxamide | High diastereoselectivity, three stereocenters generated. nih.gov |

| Three-Component | Aldehyde, Malononitrile, Dimedone | Dihydropyran derivative | Often proceeds via Knoevenagel/Michael addition/cyclization cascade. nih.gov |

Stereoselective and Enantioselective Synthesis of Dihydropyran Derivatives

The synthesis of dihydropyran derivatives with specific stereochemistry is of paramount importance, as the biological activity of these compounds is often dependent on their three-dimensional structure. Stereoselective and enantioselective methods aim to control the formation of stereoisomers, yielding a single desired diastereomer or enantiomer.

Achieving high diastereoselectivity in the synthesis of dihydropyrans often relies on carefully designed catalytic systems and reaction conditions. The silyl-Prins cyclization is one such method that has demonstrated excellent diastereoselectivity in the formation of cis-2,6-disubstituted dihydropyrans. mdpi.com In this reaction, the stereocontrol is attributed to the preferential pseudoequatorial conformation of substituents in the transition state, which minimizes steric repulsion. mdpi.com

Multi-component reactions can also be highly diastereoselective. A five-component reaction to synthesize 3,4-dihydropyran-3-carboxamides was reported to generate products with three stereogenic centers, with the structure of the major diastereomer being confirmed by X-ray diffraction and 2D NMR spectroscopy. nih.gov Similarly, domino reactions involving Aldol reactions, Knoevenagel condensation, and intramolecular Michael addition have been shown to produce single diastereomers of highly substituted tetrahydropyran-4-ones. acs.org

Organocatalysis using N-heterocyclic carbenes (NHCs) has also been employed to achieve high stereoselectivity. nih.gov An NHC-organocatalyzed azolium-enolate cascade reaction has been used for the highly stereoselective synthesis of tetra-substituted tetralines containing four contiguous stereocenters, showcasing the power of this catalytic approach in controlling complex stereochemical outcomes. nih.gov

Below is a table summarizing selected research findings on the diastereoselective synthesis of dihydropyran derivatives.

| Method | Reactants | Catalyst/Reagent | Product | Diastereoselectivity | Yield |

| Silyl-Prins Cyclization | Homoallylic silyl alcohols, Aldehydes | In(OTf)₃ | cis-2,6-Disubstituted Dihydropyrans | Excellent | 43-79% |

| Five-Component Reaction | Diketene, Amines, Diketones, Aldehydes | None (mild conditions) | (2S,3R,4S)-Chromene-3-carboxamides | High | Good to Excellent |

| Domino Reaction | β-ketoesters, Aldehydes | Not specified | Highly Substituted Tetrahydropyran-4-ones | Single diastereomer | Not specified |

Asymmetric Catalysis for High Enantiomeric Excess

The catalytic asymmetric synthesis of dihydropyrans is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science. Various catalytic systems have been developed to achieve high enantiomeric excess (ee) in the formation of the dihydropyran ring.

One prominent strategy is the hetero-Diels-Alder (HDA) reaction, particularly the inverse-electron-demand variant. Chiral Lewis acid catalysts are instrumental in this approach. For instance, C2-symmetric bis(oxazoline)-copper(II) complexes have proven effective in catalyzing the HDA reaction between electron-rich olefins and α,β-unsaturated carbonyl compounds, yielding dihydropyrans with high diastereo- and enantioselectivity. acs.orgorganic-chemistry.org These reactions can be performed with low catalyst loadings and exhibit favorable temperature-enantioselectivity profiles, with selectivities often exceeding 90% even at room temperature. acs.org Similarly, chiral dirhodium(II) carboxamidates serve as highly efficient catalysts for HDA reactions involving aldehydes and activated dienes, achieving enantioselectivities up to 97% with catalyst loadings as low as 0.01 mol%. pnas.org Iron(III) salts in conjunction with chiral ligands have also been employed to catalyze asymmetric inverse-electron-demand HDA reactions, affording bicyclic dihydropyran derivatives in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org

Organocatalysis has emerged as a powerful alternative for the enantioselective synthesis of dihydropyrans. Chiral N,N'-dioxides have been successfully utilized as bifunctional organocatalysts in cascade Michael/hemiacetalization reactions of α-substituted cyano ketones with β,γ-unsaturated α-ketoesters, producing multifunctionalized chiral dihydropyrans in excellent yields (up to 99%) and with up to 99% ee. acs.orgscilit.comnih.gov Another effective class of organocatalysts are diarylprolinol silyl ethers. These catalyze domino Michael/enolization/acetalization reactions between α,β-unsaturated aldehydes and nucleophiles, leading to functionalized dihydropyrans with high enantioselectivities. researchgate.netau.dk

The following table summarizes selected examples of asymmetric catalysis for the synthesis of dihydropyran derivatives, highlighting the catalyst, reaction type, and achieved enantioselectivity.

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) |

| Bis(oxazoline) Copper(II) Complexes | Hetero-Diels-Alder | α,β-Unsaturated acyl phosphonates and enol ethers | >90% |

| Chiral Dirhodium(II) Carboxamidates | Hetero-Diels-Alder | Aldehydes and activated dienes | Up to 97% |

| Iron(III)-Chiral Ligand Complex | Inverse-Electron-Demand Hetero-Diels-Alder | Dioxopyrrolidines and simple olefins | Up to 99% |

| Chiral N,N'-Dioxide | Cascade Michael/Hemiacetalization | α-Substituted cyano ketones and β,γ-unsaturated α-ketoesters | Up to 99% |

| Diarylprolinol Silyl Ether | Domino Michael/Enolization/Acetalization | α,β-Unsaturated aldehydes and 1,3-dicarbonyl compounds | Up to 96% |

Other Notable Synthetic Methodologies

Beyond asymmetric catalysis, a range of other synthetic methods have been developed for the construction of dihydropyran rings.

Molecular iodine has been demonstrated to be an effective catalyst for the cyclization of γ-alkenyl ketones to yield 3,4-dihydro-2H-pyran derivatives. This methodology offers a practical and mild approach, often proceeding under solvent-free conditions at ambient temperature. The reaction is believed to proceed via an iodonium (B1229267) ion intermediate, which facilitates the 6-endo-trig cyclization. This method provides a green alternative to many existing protocols that require harsher conditions or more expensive catalysts.

N-Bromosuccinimide (NBS) is a versatile reagent for initiating cyclization reactions through the formation of a bromonium ion, which is then trapped intramolecularly by a nucleophile. While direct examples for the synthesis of spiro-fused dihydropyrans are not abundant, the principle has been widely applied to construct other spirocyclic and fused ring systems. organic-chemistry.orgrsc.orgrsc.org For instance, NBS can induce the intramolecular annulation of indole (B1671886) derivatives to form spirocyclic indolines. rsc.org Conceptually, a suitably designed substrate bearing an olefin and a hydroxyl group could undergo an NBS-induced cyclization to form a spiro-fused system containing a tetrahydropyran ring, which could then be further manipulated to introduce the double bond of the dihydropyran. The formation of spiroketals, which share structural similarities, has been achieved using related electrophile-induced cyclization strategies. researchgate.net

The synthesis of 2H-pyrans is intrinsically linked to their valence isomers, the corresponding (Z,Z)-dienones or 1-oxatrienes. This relationship is governed by a reversible 6π-electrocyclization reaction. The position of this equilibrium is influenced by steric and electronic factors. Synthetic strategies can exploit this equilibrium by designing dienone precursors that preferentially cyclize to the 2H-pyran form. For instance, the Knoevenagel condensation between an enal and a 1,3-dicarbonyl compound can generate a 1-oxatriene intermediate that undergoes a subsequent electrocyclization to furnish the 2H-pyran ring. This tandem process can be considered a formal [3+3] cycloaddition.

3,4-Dihydro-2H-pyrans can be synthesized through elimination reactions from corresponding saturated tetrahydropyran precursors. A common approach is the acid-catalyzed dehydration of a tetrahydropyranol. For example, the dehydration of a suitably substituted tetrahydropyran-3-ol or -4-ol would lead to the formation of a double bond within the ring, yielding a dihydropyran. Another classic elimination pathway is the dehydrohalogenation of a halotetrahydropyran. The introduction of a halogen, such as bromine or chlorine, onto the tetrahydropyran ring allows for its subsequent elimination upon treatment with a base to form the dihydropyran.

The Wolff rearrangement provides a powerful method for the conversion of α-diazoketones into highly reactive ketene (B1206846) intermediates. wikipedia.orgorganic-chemistry.org These ketenes can then be trapped by various nucleophiles or participate in cycloaddition reactions. In the context of dihydropyranone synthesis, a ketene generated via Wolff rearrangement can react with a suitable partner in a [4+2] cycloaddition (HDA reaction) or a [2+2] cycloaddition followed by rearrangement. For example, the reaction of a ketene with an enol ether can lead to the formation of a dihydropyranone scaffold. This strategy has been successfully employed to synthesize a variety of dihydropyranone derivatives.

Mechanistic Investigations of 2,2,6 Trimethyl 3,4 Dihydro 2h Pyran Transformations

Elucidation of Reaction Pathways and Proposed Mechanisms

The formation of the 2,2,6-trimethyl-3,4-dihydro-2H-pyran ring system can be understood through two major competing mechanistic frameworks: stepwise cyclizations involving charged intermediates and concerted pericyclic reactions. The specific pathway is often dictated by the choice of reactants and reaction conditions.

Concerted vs. Stepwise Mechanisms in Cyclization and Rearrangement Reactions

The synthesis of dihydropyran rings frequently involves either a stepwise acid-catalyzed Prins cyclization or a concerted oxa-6π electrocyclization.

The Prins cyclization represents a classic example of a stepwise mechanism . This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.netorganic-chemistry.org The generally accepted mechanism begins with the protonation of the carbonyl compound, which is then attacked by the alkene of the homoallylic alcohol to form a key oxocarbenium ion intermediate . nih.govmdpi.com This carbocation is then trapped intramolecularly by the hydroxyl group, leading to the formation of the tetrahydropyran (B127337) ring. Subsequent elimination of a proton yields the dihydropyran product. The discrete, sequential formation of intermediates is the hallmark of this stepwise pathway. nih.gov

In contrast, the oxa-6π electrocyclization is a type of pericyclic reaction that proceeds through a concerted mechanism . mdpi.com This pathway involves the cyclization of a conjugated 1-oxatriene system (an unsaturated dienone or dienol). The reaction proceeds through a single, cyclic transition state where bond formation occurs simultaneously without the formation of any ionic intermediates. masterorganicchemistry.com The stereochemical outcome of this reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which dictate a disrotatory ring closure for a thermal 6π-electron system. masterorganicchemistry.com The presence of gem-dimethyl groups at the C2 position, as in this compound, sterically destabilizes the open-chain form, often favoring the cyclic pyran structure in the equilibrium. mdpi.com

Identification and Characterization of Key Intermediates

The identification of transient species is fundamental to confirming a proposed reaction mechanism. In the transformations leading to dihydropyrans, several key intermediates have been proposed and, in some cases, characterized.

For the stepwise Prins cyclization, the oxocarbenium ion is the critical intermediate. researchgate.netorganic-chemistry.orgnih.gov Its formation is the rate-determining step, and its stability, which is influenced by the substitution pattern, directly impacts the reaction's feasibility and rate. The planar nature of the oxocarbenium ion allows for nucleophilic attack from either face, although stereoelectronic factors often guide the approach of the internal nucleophile (the hydroxyl group).

In the context of concerted oxa-6π electrocyclization, the direct precursor is the open-chain 1-oxatriene valence tautomer. mdpi.com This dienone or dienol exists in equilibrium with the 2H-pyran. While not an intermediate in the classical sense of a distinct species in a potential energy well between two transition states, its conformation is crucial for the cyclization to occur. Specifically, an s-cis,s-cis conformation is required to bring the termini of the 6π system into proximity for the concerted bond formation. mdpi.com

Kinetic Studies and Reaction Rate Analysis

Kinetic analysis provides quantitative data on reaction rates and the energies associated with transition states, offering deeper mechanistic understanding. However, specific kinetic data for the transformations of this compound are not extensively reported in the literature. General principles can be inferred from related systems.

Determination of Activation Parameters and Rate-Limiting Steps

For stepwise reactions like the Prins cyclization, the formation of the high-energy oxocarbenium intermediate is generally considered the rate-limiting step. The activation energy for this step would be sensitive to factors that stabilize the carbocation, such as the electronic properties of substituents and the polarity of the solvent.

For concerted 6π-electrocyclizations, the reaction rate is determined by the activation energy of the single, cyclic transition state. These reactions are often characterized by a relatively low energy barrier, allowing the reaction to proceed under thermal conditions and exist as an equilibrium between the open and closed forms. mdpi.com The activation parameters would be influenced by the energy required to achieve the necessary planar geometry of the conjugated system in the transition state.

Impact of Substituent Effects on Reaction Kinetics

Substituents play a critical role in modulating the kinetics of dihydropyran formation.

In the Prins cyclization , electron-donating groups on the alkene and electron-withdrawing groups on the carbonyl compound can influence the rate. More importantly, substituents that stabilize the intermediate oxocarbenium ion will lower the activation energy of the rate-limiting step and accelerate the reaction.

In oxa-6π electrocyclization , substituents affect both the position of the equilibrium and the rate of cyclization. As noted, the gem-dimethyl group at C2 in the target molecule provides a significant steric impetus that shifts the equilibrium in favor of the cyclic 2H-pyran. mdpi.com This is a thermodynamic effect. Kinetically, substituents that force the 1-oxatriene precursor into the reactive s-cis,s-cis conformation can accelerate the rate of ring closure. Conversely, steric clashes that prevent this conformation will hinder cyclization. mdpi.com For example, the cyclization of nerol (B1678202) (a cis-isomer) to α-terpineol is significantly faster than that of its trans-isomer, geraniol, because the geometry of nerol is more amenable to adopting the required conformation for cyclization. vpscience.org

Table 1: Influence of Reaction Type on Mechanistic Characteristics

| Feature | Prins Cyclization (Stepwise) | Oxa-6π Electrocyclization (Concerted) |

|---|---|---|

| Mechanism Type | Stepwise | Concerted |

| Key Intermediate | Oxocarbenium ion | 1-Oxatriene (Precursor) |

| Transition State | Multiple, one for each step | Single, cyclic |

| Governing Principles | Carbocation stability, stereoelectronics | Orbital symmetry (Woodward-Hoffmann rules) |

| Typical Conditions | Acid-catalyzed (Brønsted or Lewis) | Thermal or Photochemical |

Stereochemical Rationalization and Chirality Transfer Mechanisms

The construction of the dihydropyran ring often creates new stereocenters, and controlling the stereochemical outcome is a primary objective in synthetic design.

In the Prins cyclization, stereoselectivity is often rationalized by invoking a chair-like transition state . nih.gov The substituents on the reacting partners prefer to occupy equatorial positions in this transition state to minimize steric interactions, leading to a predictable diastereomeric outcome. If the starting materials are chiral, this chirality can be transferred to the product. For instance, the use of enantioenriched homoallenyl alcohols in Prins-type reactions has been shown to result in the formation of chiral pyrans with a high degree of stereocontrol, demonstrating efficient chirality transfer. researchgate.netnih.gov

For concerted electrocyclization reactions, the stereochemistry is rigorously determined by the disrotatory motion of the termini of the π-system for a thermal 6π reaction. masterorganicchemistry.com This means that the substituents at the termini of the 1-oxatriene will rotate in opposite directions (one clockwise, one counter-clockwise) as the new sigma bond is formed. The resulting relative stereochemistry in the 2H-pyran product is therefore a direct and predictable consequence of the geometry of the starting acyclic partner.

Transition State Models for Explaining Stereochemical Outcomes

The stereochemical outcomes of reactions forming substituted dihydropyran rings, such as the hetero-Diels-Alder reaction, are often rationalized through the analysis of transition state models. rsc.org These models consider the geometric arrangement of the reacting molecules as they approach the transition state, which ultimately determines the stereochemistry of the product. For cycloaddition reactions leading to dihydropyrans, frontier molecular orbital (FMO) theory is a key tool. rsc.orgwikipedia.org FMO analysis of the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (or vice versa in inverse-electron-demand reactions) helps predict the regioselectivity and stereoselectivity of the cycloaddition. rsc.org

In addition to FMO theory, steric and stereoelectronic factors play a crucial role in dictating the favored transition state. msu.edu For instance, in the addition of nucleophiles to carbonyl groups—a potential step in some dihydropyran syntheses—the Bürgi-Dunitz trajectory describes the preferred angle of nucleophilic attack. msu.edu In catalyzed reactions, the chiral catalyst can create a defined chiral environment, leading to a highly ordered, diastereomeric transition state that favors the formation of one enantiomer over the other. The specific geometry of this transition state, whether it's a chair-like or boat-like conformation, and the orientation of substituents (axial vs. equatorial) are critical in determining the final product's stereochemistry.

Factors Influencing Diastereoselectivity and Enantioselectivity

The diastereoselectivity and enantioselectivity in the synthesis of substituted dihydropyrans are influenced by a multitude of reaction parameters. msu.edunih.gov The presence of a chiral feature in a substrate, reagent, or catalyst is a prerequisite for achieving enantioselectivity. msu.edu

Key factors include:

Catalyst: In organocatalyzed reactions, such as those using N-heterocyclic carbenes (NHCs) for the synthesis of dihydropyranones, the structure of the catalyst is paramount. nih.gov The steric bulk and electronic properties of the catalyst influence the geometry of the transition state, thereby controlling the stereochemical outcome.

Solvent: The choice of solvent can affect the stability of the transition state and the solubility of the reactants and catalyst. Solvents like THF, Et2O, toluene, and CH2Cl2 have been shown to be suitable for certain dihydropyran syntheses, with the optimal choice depending on the specific reaction. nih.gov

Base: In reactions requiring a base, its identity can be critical. Different bases (e.g., DBU, NEt3, DABCO) can lead to variations in yield and selectivity by influencing the formation and reactivity of key intermediates. nih.gov

Substituents: The nature of the substituents on the reacting molecules can exert significant steric and electronic effects, guiding the stereochemical course of the reaction. msu.edubeilstein-journals.org Electron-donating or electron-withdrawing groups can alter the energies of frontier orbitals and influence the stability of transition states. beilstein-journals.org

Thermal Stability and Decomposition Mechanisms of Substituted Dihydropyrans

The thermal decomposition of dihydropyran compounds has been shown to occur through homogeneous, first-order, and unimolecular concerted reactions. mdpi.com These reactions proceed via a six-membered cyclic transition state. mdpi.comdntb.gov.uaresearchgate.netcolab.ws Studies on various dihydropyrans suggest a common mechanistic framework where the decomposition involves the cleavage of the O1-C6 and C2-C3 bonds. mdpi.com The transition state is described as being highly asymmetric and exhibiting slight polarity. mdpi.comresearchgate.net Specifically, the breaking of the O1-C6 bond is more advanced in the transition state compared to the cleavage of the C2-C3 bond. mdpi.comresearchgate.net This leads to the development of a partial positive charge on the C2 carbon and a partial negative charge on the oxygen atom. mdpi.comresearchgate.net

Computational Studies on Thermal Decomposition Pathways

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the thermal decomposition of dihydropyrans. mdpi.comresearchgate.net One such study examined the decomposition of 3,6-dihydro-2H-pyran and its methyl-substituted derivatives using the PBE0 functional in conjunction with the 6-311+G(d,p) basis set. mdpi.comdntb.gov.uaresearchgate.net This level of theory was chosen because it yielded activation energies that were closest to experimental values. mdpi.com

These computational analyses calculate the kinetic and thermodynamic parameters for the decomposition reaction over a range of temperatures. mdpi.comdntb.gov.uacolab.ws The studies confirm a concerted mechanism involving a six-membered cyclic transition state. mdpi.comdntb.gov.uaresearchgate.netcolab.ws While the reactions exhibit high absolute synchronicity, indicating a concerted process, significant differences are observed in the extent of bond evolution (the degree of bond breaking and forming) in the transition state. mdpi.comdntb.gov.uacolab.ws

Influence of Methyl Substituents on Activation Free Energy

Computational studies have revealed that the presence and position of methyl substituents on the dihydropyran ring have a notable influence on the thermal stability of the molecule. mdpi.comdntb.gov.uacolab.ws Methyl groups at the 2, 4, and 6 positions have been found to decrease the activation free energy (ΔG≠) of the thermal decomposition reaction. mdpi.comdntb.gov.uaresearchgate.netcolab.ws This lowering of the energy barrier indicates that methyl substitution favors thermal decomposition. mdpi.com

The stabilizing effect is attributed to a decrease in the electron density of some carbon atoms within the pyran ring of the transition state. mdpi.com The key positions for this stabilizing effect are, in descending order of importance, 2, 6, and 4. mdpi.com The stabilizing effect on the activated complex for 2,6-dimethyl-3,6-dihydro-2H-pyran is primarily attributed to the methyl group at the C2 position, confirming it as the key position for promoting thermal decomposition in these compounds. mdpi.com However, the study also noted that there is no additive effect when multiple substituent groups are present simultaneously. mdpi.com

The table below presents the calculated activation free energy for the thermal decomposition of different dihydropyrans at 600 K, illustrating the effect of methyl substitution. mdpi.com

| Compound | Substituents | Activation Free Energy (ΔG≠) (kJ·mol−1) |

|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | None | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | C4-Methyl | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | C2-Methyl, C6-Methyl | 183 |

Pericyclic Reactions and Ring Transformations

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a simultaneous reorganization of bonding electrons without the formation of intermediates. msu.edu These reactions are characterized by their high stereospecificity and are relatively unaffected by solvent changes or the presence of catalysts. msu.edu Four main classes of pericyclic reactions are cycloaddition, electrocyclic, sigmatropic, and ene reactions. msu.edu Dihydropyran systems can participate in such transformations, particularly electrocyclic reactions. clockss.org

Electrocyclic Ring Cleavage and Opening Processes

An electrocyclic reaction is a pericyclic process that involves the formation of a sigma bond from a conjugated pi system (ring closure) or the cleavage of a sigma bond to form a new pi bond (ring opening), all within a single molecule. wikipedia.orglibretexts.org The thermal decomposition of 3,4-dihydro-2H-pyran and its derivatives is an example of an electrocyclic ring-opening reaction. mdpi.com This process involves the cleavage of a σ-bond to create a more extended conjugated π-system. wikipedia.orgmasterorganicchemistry.com

The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. stereoelectronics.org The outcome depends on whether the reaction is induced by heat (thermal) or light (photochemical) and the number of π-electrons involved in the transformation. wikipedia.orgmasterorganicchemistry.com The thermal ring-opening of a dihydropyran is a 6π-electron process. According to the rules, a thermal electrocyclic reaction involving 6π electrons proceeds through a disrotatory mechanism. masterorganicchemistry.comstereoelectronics.org In a disrotatory process, the substituents at the termini of the breaking sigma bond rotate in opposite directions (one clockwise, one counterclockwise). libretexts.org This stereospecificity allows for the prediction of the geometry of the resulting acyclic product. wikipedia.org The reversibility of these reactions means that a 1,3,5-hexatriene (B1211904) system can undergo a disrotatory 6π electrocyclization to form a cyclohexadiene ring, the carbocyclic analogue of a dihydropyran. libretexts.orgmasterorganicchemistry.com

Retro-Diels-Alder (rDA) Mechanisms of Pyrones

The thermal decomposition of dihydropyrans is mechanistically classified as a retro-hetero-Diels-Alder reaction. This pericyclic reaction involves the concerted cleavage of two carbon-oxygen bonds and a carbon-carbon bond within the six-membered ring, leading to the formation of a conjugated diene and a carbonyl compound.

Research into the pyrolysis of various dihydropyran derivatives has established that these transformations are typically homogeneous, unimolecular, and follow first-order kinetics. The concerted nature of the mechanism is supported by the stereospecificity of the products and the energetics of the process. For instance, the thermal decomposition of cis-2,6-dimethyl-3,6-dihydro-2H-pyran in the gas phase between 300–351°C yields acetaldehyde (B116499) and trans-penta-1,3-diene through a concerted process.

Computational studies using density functional theory (DFT) have further elucidated the mechanism. For the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives, the reaction proceeds through a six-membered cyclic transition state where electron movement triggers simultaneous bond formation and breaking. These studies have shown that the presence of methyl substituents on the dihydropyran ring can influence the activation energy of the reaction. Methyl groups at positions 2, 4, and 6 have been found to decrease the activation free energy, thereby favoring the thermal decomposition. Specifically, substituents at the 2- and 6-positions are particularly effective in stabilizing the activated complex.

The table below summarizes kinetic data from computational studies on the thermal decomposition of related dihydropyran compounds, which follow a retro-Diels-Alder mechanism.

Studies on Dimerization Mechanisms

Mechanistic investigations specifically detailing the dimerization of this compound are not extensively documented in readily available literature. However, studies on related pyran systems, particularly fused 2H-pyran derivatives, provide insight into potential dimerization pathways, such as photochemical [2+2] cycloadditions.

For example, a substituted 2H-naphtho[1,2-b]pyran has been shown to undergo a solid-state [2+2] photodimerization. acs.orgacs.orgnih.gov This reaction is highly regio- and stereoselective, a characteristic often governed by the packing of the monomer molecules in the crystal lattice. acs.org In this specific case, the crystal structure of the 2H-naphtho[1,2-b]pyran derivative shows that the molecules are aligned in a parallel fashion, with the double bonds of the pyran rings positioned at a distance of 3.52 Å, which is favorable for a [2+2] cycloaddition upon irradiation. acs.org

The proposed mechanism for this photodimerization is a [2+2] cycloaddition, a photochemical pericyclic reaction where two alkene moieties are electronically excited and react to form a cyclobutane (B1203170) ring. The stereochemistry of the resulting dimer is dictated by the relative orientation of the monomers in the crystal. This process can be reversible; irradiation of the dimer in solution can induce a retro [2+2] cycloaddition, regenerating the monomer. acs.orgacs.orgnih.gov

Interestingly, the reaction medium can alter the dimerization pathway. When the photodimerization of the 2H-naphtho[1,2-b]pyran derivative is conducted in a solvent like methanol, a skeletal rearrangement occurs, leading to the formation of 2,5-dihydro-1-benzoxepin dimers instead of a simple cyclobutane adduct. acs.orgnih.gov This highlights the complexity of pyran reactivity and the influence of reaction conditions on the mechanistic pathway. While this example involves a more complex, fused pyran system, it suggests that photodimerization could be a potential transformation pathway for simpler dihydropyrans, likely proceeding through a [2+2] cycloaddition mechanism depending on the substitution pattern and reaction conditions.

Computational Chemistry and Theoretical Studies on 2,2,6 Trimethyl 3,4 Dihydro 2h Pyran Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. Studies on substituted dihydropyrans utilize DFT to explore reaction mechanisms and energetics.

In computational studies of chemical reactions, geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum or first-order saddle point on the potential energy surface. For the thermal decomposition of dihydropyran systems, such as the related 2,6-dimethyl-3,6-dihydro-2H-pyran, DFT calculations are employed to determine the optimized geometries of the reactant, the six-membered cyclic transition state, and the resulting products (e.g., acetaldehyde (B116499) and 1,3-pentadiene). mdpi.com These calculations are fundamental for accurately predicting the energy landscape of the reaction.

DFT calculations are instrumental in determining the kinetic and thermodynamic feasibility of a reaction. For the thermal decomposition of dihydropyrans, key parameters such as activation energy (Ea), activation free energy (ΔG≠), activation enthalpy (ΔH≠), and activation entropy (ΔS≠) are calculated. A computational study on the decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives found that methyl substituents at positions 2 and 6 decrease the activation free energy, thereby accelerating the reaction. mdpi.com For 2,6-dimethyl-3,6-dihydro-2H-pyran, the calculated activation free energy was 183 kJ·mol⁻¹ and the activation energy was 202 kJ·mol⁻¹. mdpi.com These results indicate that the positions of methyl groups significantly influence the thermal stability of the pyran ring. mdpi.com

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Thermal Decomposition of Dihydropyran Derivatives Note: Data for 2,6-dimethyl-3,6-dihydro-2H-pyran is used as a proxy for the target compound.

| Compound | ΔG≠ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | 196 | Not Reported |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | Not Reported |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |

Data sourced from a computational study on the thermal decomposition of dihydropyrans. mdpi.com

DFT is also used to analyze the nature of the transition state, including the synchronicity of bond-forming and bond-breaking events. In the concerted, six-membered transition state of dihydropyran decomposition, electron movement leads to simultaneous bond cleavage and formation. mdpi.com Analysis of the bond evolution along the reaction coordinate reveals the extent to which these processes occur in unison. For the decomposition of methylated dihydropyrans, a high degree of absolute synchronicity has been observed, though significant differences in the extent of bond evolution can exist between different derivatives. mdpi.com

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with Frontier Molecular Orbital (FMO) theory focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key to understanding chemical reactivity.

FMO analysis helps in predicting the reactivity of molecules. The HOMO and LUMO orbitals for pyran-type structures are typically located on the pyran ring itself. scifiniti.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. In studies of pyrone tautomers, it was found that the charge distribution, and thus the chemical properties, change significantly with structural transformations, which can be rationalized by analyzing the molecular orbitals. scifiniti.com Global and local reactivity descriptors derived from DFT, such as molecular electrostatic potential, can identify the most reactive sites within a molecule. semanticscholar.orgmdpi.com For pyran systems, heteroatoms and regions of high electron density are often pinpointed as key sites for electrophilic attack. semanticscholar.org

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies.

For related pyran ring systems, such as 2,2-dimethylchroman-6-ol, the pyran ring is known to adopt a half-chair conformation. researchgate.net X-ray analysis and theoretical calculations on such compounds show good agreement on structural parameters like torsion angles. researchgate.net For instance, in one study, the calculated torsion angle of C2–O1–C9–C10 was -19.7(2)°, which was in excellent agreement with theoretical predictions. researchgate.net The potential energy surface maps the energy of a molecule as a function of its geometry, revealing the most stable conformers and the energy barriers between them. For the 2,2,6-trimethyl-3,4-dihydro-2H-pyran system, a similar half-chair conformation would be expected, with the methyl groups occupying pseudoequatorial or pseudoaxial positions to minimize steric strain.

Applications and Advanced Synthetic Strategies Utilizing 2,2,6 Trimethyl 3,4 Dihydro 2h Pyran As a Synthetic Intermediate

Role as Chiral Building Blocks in Complex Molecule Synthesis

The stereochemical information embedded within chiral dihydropyran derivatives makes them highly sought-after building blocks in asymmetric synthesis. While specific enantioselective syntheses focusing solely on 2,2,6-trimethyl-3,4-dihydro-2H-pyran are not extensively documented, the principles for creating such chiral intermediates are well-established for analogous structures. Key strategies include enzymatic resolutions and asymmetric catalysis.

A prominent example involves the closely related saturated analogue, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, which has been prepared in both enantiomeric forms to serve as a chiral precursor for natural terpenes. researchgate.net Two primary approaches were developed for this purpose:

Stereospecific Cyclization : This method relies on the acid-catalyzed cyclization of chiral acyclic precursors derived from the chiral pool, such as (R)- and (S)-linalool. mdpi.com

Enzymatic Resolution : A lipase-mediated resolution of the racemic tetrahydropyranyl alcohol provides access to both enantiomers. researchgate.net This process exploits the opposite enantioselectivity of different lipases, such as Novozym® 435 and lipase (B570770) AK, in acetylation reactions to separate the racemic mixture effectively. mdpi.com

These methodologies highlight the established pathways for producing enantiomerically pure pyran-based building blocks, which are crucial for the stereocontrolled synthesis of complex target molecules. researchgate.netmdpi.com

Total Synthesis of Natural Products and Bioactive Compounds

Dihydropyran moieties are integral structural fragments in a wide array of natural products and biologically active compounds, including antibiotics and antiviral agents like Zanamivir. nih.gov Consequently, substituted dihydropyrans are strategic intermediates in the total synthesis of these complex molecules.

A notable application is the stereoselective synthesis of the natural flavor compound linaloyl oxide (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran). researchgate.net The synthesis utilizes the chiral building block (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, demonstrating how a pre-formed, stereochemically defined pyran ring can be elaborated into a final natural product. mdpi.com This approach underscores the efficiency of using pyran-based intermediates to streamline synthetic routes and control stereochemistry.

Synthesis of Alkaloids and other Therapeutically Relevant Structures

The dihydropyran scaffold is a valuable precursor for the synthesis of various alkaloids and other therapeutically relevant molecules. Although direct syntheses of alkaloids starting from this compound are not widely reported, related dihydropyran derivatives have proven instrumental in this field.

For example, the total synthesis of homotropane alkaloids such as (–)-adaline and (–)-euphococcinine has been achieved starting from 3,4-dihydro-2-ethoxy-2H-pyran. nih.gov In this synthesis, the dihydropyran is first functionalized and then undergoes a series of transformations, including an allylic transfer and cyclization, to construct the characteristic bicyclic core of the alkaloids. nih.gov This demonstrates the utility of the dihydropyran template in accessing complex nitrogen-containing skeletons. The principles of these syntheses can be extended to variously substituted dihydropyrans to generate libraries of bioactive compounds for drug discovery.

Development of Functionalized Pyran Derivatives for Diverse Synthetic Aims

The this compound ring can be chemically modified to generate a diverse range of functionalized pyran derivatives, thereby expanding its utility as a synthetic intermediate. rsc.org The enol ether moiety within the dihydropyran ring is particularly reactive and serves as a handle for various chemical transformations. organic-chemistry.org

Key functionalization strategies include:

Hetero-Diels-Alder Reactions : The double bond can act as a dienophile, reacting with heterodienes to create more complex fused pyran systems. rsc.org

Prins-Type Cyclizations : Reaction with aldehydes can initiate intramolecular cyclizations to form cis-disubstituted dihydropyran derivatives with high diastereoselectivity. mdpi.com

Addition Reactions : The double bond readily undergoes addition reactions. For instance, reaction with oxalyl chloride can lead to the formation of unexpected bicyclic products or pyran-3-carboxylic acid derivatives, depending on the reaction conditions. researchgate.net

Carbonyl Ene Reactions : Conversion to an exocyclic methylene (B1212753) derivative (a 2-methylenetetrahydropyran) allows for subsequent carbonyl ene reactions to introduce β-hydroxy groups, further functionalizing the pyran ring. organic-chemistry.org

These transformations allow chemists to tailor the pyran scaffold with specific functional groups required for subsequent steps in a total synthesis.

| Reaction Type | Reagents | Product Type |

| Prins Cyclization | Aldehyd, Lewis Acid | cis-2,6-Disubstituted Dihydropyrans |

| Diels-Alder Cycloaddition | α,β-Unsaturated Carbonyls | Fused Pyrano[2,3-d]pyrimidines |

| Addition/Rearrangement | Oxalyl Chloride | Bicyclic Keto Esters |

| Carbonyl Ene Reaction | Aldehydes (from 2-methylene derivative) | β-Hydroxydihydropyrans |

Strategies for Late-Stage Functionalization and Derivatization

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery for rapidly generating analogues of a lead compound without re-synthesizing the entire molecule from scratch. frontiersin.org

Applying late-stage functionalization to a core scaffold like this compound after its incorporation into a larger structure presents significant challenges, primarily related to achieving site-selectivity among multiple C-H bonds. frontiersin.org While specific examples targeting this pyran derivative are limited, general strategies are being developed for the selective modification of heterocycles within complex environments.

These strategies often rely on:

Directed C-H Activation : Using a directing group on the molecule to guide a metal catalyst to a specific C-H bond for functionalization.

Biocatalysis : Employing enzymes, such as monooxygenases, that can perform highly selective C-H hydroxylations on complex substrates. nih.gov

Photoredox Catalysis : Using light-mediated reactions to generate reactive intermediates that can functionalize specific sites on a molecule, as seen in the late-stage introduction of functional groups in steroidal alkaloids. chemrxiv.org

The development of these advanced methods is crucial for leveraging scaffolds like dihydropyrans to their full potential, enabling the diversification of natural products and other complex bioactive molecules. frontiersin.org

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Characterization in 2,2,6 Trimethyl 3,4 Dihydro 2h Pyran Research

High-Resolution Mass Spectrometry (HRMS) for Confirmation of Reaction Products and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of 2,2,6-trimethyl-3,4-dihydro-2H-pyran and its reaction products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels, which allows for the unambiguous determination of a molecule's elemental composition. longdom.org This precision is critical for confirming the identity of newly synthesized dihydropyran derivatives and distinguishing between isomers that have the same nominal mass.

In mechanistic studies, HRMS is employed to identify transient intermediates, reaction adducts, and unexpected byproducts. By providing the exact mass of these species, researchers can deduce their elemental formulas, offering vital clues about the reaction pathway. For example, in the synthesis of functionalized dihydropyrans, HRMS can verify the successful incorporation of specific functional groups and confirm the expected molecular weight of the final product. mdpi.com This capability has revolutionized the study of complex reaction mixtures, enabling a deeper understanding of molecular transformations. longdom.org

| Proposed Formula | Calculated Mass (m/z) [M+H]⁺ | Measured Mass (m/z) [M+H]⁺ | Mass Error (ppm) | Confirmation Status |

|---|---|---|---|---|

| C₁₀H₁₈O₂ | 171.1385 | 171.1382 | -1.75 | Confirmed |

| C₉H₁₄O₃ | 171.0994 | - | - | Rejected |

| C₁₁H₂₂O | 171.1749 | - | - | Rejected |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, including this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.netresearchgate.net

For complex dihydropyran derivatives, two-dimensional (2D) NMR techniques are essential for unambiguous assignments. scielo.br

COSY (Correlation Spectroscopy) : Establishes correlations between protons that are coupled to each other, helping to map out the proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Identifies which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete carbon skeleton. scielo.brnih.gov

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of dihydropyran derivatives by identifying protons that are close to each other in space, regardless of their bonding connectivity. nih.gov The analysis of ¹³C NMR axial shielding effects is another powerful method for assigning the relative stereochemistry at the C3 and C6 positions in substituted 3,6-dihydro-2H-pyrans. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C-2 | - | 75.2 | H-3, H-6, CH₃ |

| C-3 | 1.85 (m) | 30.1 | H-4, H-2 Protons |

| C-4 | 2.10 (m) | 22.5 | H-3, H-5 |

| C-5 | 5.60 (dt) | 125.8 | H-4, H-6 |

| C-6 | 4.50 (m) | 98.9 | H-5, CH₃ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Monitoring Functional Group Transformations

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com In research involving this compound, FT-IR is particularly valuable for monitoring the progress of chemical reactions. nih.gov As a reaction proceeds, the disappearance of absorption bands corresponding to reactant functional groups and the appearance of new bands for product functional groups can be observed in real-time or by analyzing aliquots. ucdavis.edu

For example, in a reaction where the double bond of the dihydropyran ring is hydroxylated, FT-IR spectroscopy would show the disappearance of the C=C stretching vibration (typically around 1650-1700 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹). Similarly, the formation of a carbonyl group from the oxidation of an alcohol would be indicated by the emergence of a strong C=O stretching band (around 1700-1750 cm⁻¹). ieeesem.com This makes FT-IR an effective tool for qualitative reaction monitoring and for confirming functional group transformations. researchgate.net

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C=O (Ketone/Aldehyde) | Stretching | 1710-1740 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C-O (Ether) | Stretching | 1050-1150 |

Gas Chromatography-Mass Spectrometry (GC/MS) for Analysis of Volatile Byproducts and Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing complex mixtures of volatile compounds. amazonaws.com In the context of this compound research, GC/MS is used to assess the purity of synthesized products, identify volatile byproducts, and quantify the components of a reaction mixture. nih.govresearchgate.net

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. amazonaws.com As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. This spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries. ub.edu This is particularly useful for identifying small, volatile molecules that may be difficult to characterize by other means, such as solvents, starting materials, or low molecular weight byproducts from side reactions. nih.gov

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |

|---|---|---|---|

| 3.5 | Solvent (e.g., Dichloromethane) | 84, 49 | 5.2 |

| 5.8 | Starting Material | 111, 83, 68 | 10.5 |

| 8.2 | This compound Derivative | 155, 140, 97 | 82.1 |

| 9.1 | Volatile Byproduct | 71, 57, 43 | 2.2 |

X-ray Crystallography for Definitive Structural Determination of Novel Dihydropyran Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. nih.gov This technique is applied to crystalline solids and provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of a molecule. hamdard.edu.pk For novel derivatives of this compound that can be crystallized, X-ray crystallography offers definitive proof of structure where spectroscopic methods might be ambiguous. researchgate.net

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com The resulting crystal structure provides an unparalleled level of detail, confirming the connectivity, conformation, and stereochemical configuration of the dihydropyran derivative. innovareacademics.in This information is invaluable for understanding structure-activity relationships and for validating the outcomes of stereoselective syntheses. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5° |

| Volume (ų) | 1002.5 |

| Z (Molecules per unit cell) | 4 |

Future Perspectives and Emerging Research Directions in 2,2,6 Trimethyl 3,4 Dihydro 2h Pyran Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency, Selectivity, and Sustainability

The synthesis of dihydropyran rings is often achieved through hetero-Diels-Alder reactions, Prins cyclizations, and other multicomponent reactions. semanticscholar.org For 2,2,6-Trimethyl-3,4-dihydro-2H-pyran, future research will likely concentrate on the development of novel catalytic systems that offer improved efficiency, stereoselectivity, and sustainability.

One promising avenue is the use of organocatalysts, which are metal-free, less toxic, and often more stable than their organometallic counterparts. Chiral organocatalysts could enable the asymmetric synthesis of specific stereoisomers of this compound, which is crucial for applications in pharmaceuticals and natural product synthesis. rsc.org Furthermore, the development of reusable solid catalysts, such as zeolites or functionalized polymers, could significantly enhance the sustainability of the synthetic process by simplifying catalyst separation and recycling.